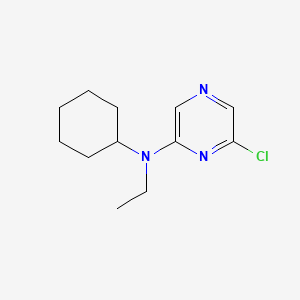

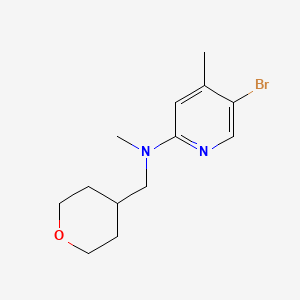

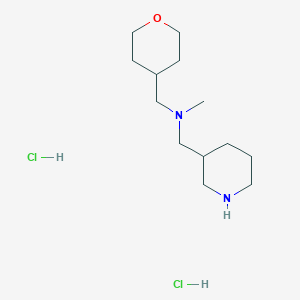

![molecular formula C9H7N3 B1424125 2-甲基-1H-吡咯并[3,2-b]吡啶-5-腈 CAS No. 1190318-13-8](/img/structure/B1424125.png)

2-甲基-1H-吡咯并[3,2-b]吡啶-5-腈

描述

“2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These compounds have been synthesized as part of research into their potential as inhibitors for various biological targets .Molecular Structure Analysis

The molecular structure of “2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” can be analyzed based on its IUPAC name and molecular formula . The IUPAC name is “2-methyl-1H-pyrrolo[2,3-b]pyridine” and its molecular formula is C8H8N2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” can be inferred from its molecular structure . It has a molecular weight of 132.16 g/mol and a XLogP3-AA value of 1.7 .科学研究应用

吡咯烷在药物发现中的应用

吡咯烷及其衍生物,包括 2-甲基-1H-吡咯并[3,2-b]吡啶-5-腈,由于其高效探索药效团空间、促进分子立体化学和增加三维覆盖率的能力,在药物发现中得到广泛探索。这些化合物因其靶标选择性和构效关系 (SAR) 而受到研究,为设计具有不同生物学特征的新药提供了有希望的途径。吡咯烷骨架在药物化学中的多功能性凸显了其在新型治疗剂开发中的潜力 (Li Petri 等人,2021).

杂环化学和络合物形成

对杂环化合物(如 2-甲基-1H-吡咯并[3,2-b]吡啶-5-腈)的研究揭示了它们在化学和性质方面的迷人变化。这些化合物由于能够形成各种质子化和去质子化状态而成为复杂分子合成的核心,从而产生重要的光谱、结构和生物活性。对这些化合物的探索有助于确定化学和生物学研究中潜在的兴趣领域 (Boča 等人,2011).

吡喃嘧啶骨架的合成

与 2-甲基-1H-吡咯并[3,2-b]吡啶-5-腈相关的吡喃嘧啶核心对于医药行业至关重要,因为它具有广泛的合成应用和生物利用度。研究重点是使用包括有机催化剂和金属催化剂在内的杂化催化剂合成这些骨架,突出了它们在开发用于治疗应用的先导分子的重要性 (Parmar 等人,2023).

激酶抑制剂和药物设计

与 2-甲基-1H-吡咯并[3,2-b]吡啶-5-腈 相似的吡唑并[3,4-b]吡啶骨架被广泛用于激酶抑制剂的设计中。它通过多种结合模式与激酶相互作用的多功能性使其成为众多专利的关键元素,涵盖广泛的激酶靶标。这凸显了此类骨架在药物化学和药物设计中的重要作用 (Wenglowsky,2013).

未来方向

作用机制

Target of Action

The primary targets of 5-CYANO-2-METHYL-4-AZAINDOLE, also known as 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile, 2-methyl- or 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .

Mode of Action

5-CYANO-2-METHYL-4-AZAINDOLE interacts with its protein kinase targets by binding to them . The binding mode of these azaindole derivatives is based on their structural features . The compound’s interaction with its targets leads to changes in the protein structure, which can affect the protein’s function .

Biochemical Pathways

The biochemical pathways affected by 5-CYANO-2-METHYL-4-AZAINDOLE are those regulated by the protein kinases it targets . These pathways involve various biological processes, including cell growth, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cell behavior .

Pharmacokinetics

The pharmacokinetics of 5-CYANO-2-METHYL-4-AZAINDOLE, including its absorption, distribution, metabolism, and excretion (ADME) properties, can be modulated using the azaindole core . This modulation can affect the compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 5-CYANO-2-METHYL-4-AZAINDOLE’s action depend on the specific protein kinases it targets and the biochemical pathways it affects . For example, if the compound targets a protein kinase involved in cell growth, the result of its action might be the inhibition of cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-CYANO-2-METHYL-4-AZAINDOLE . These factors can include the presence of other molecules, pH, temperature, and the specific cellular environment . For example, the presence of other molecules might affect the compound’s ability to bind to its targets, while changes in pH or temperature might affect its stability .

属性

IUPAC Name |

2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-4-9-8(11-6)3-2-7(5-10)12-9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXBDAPEDODBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

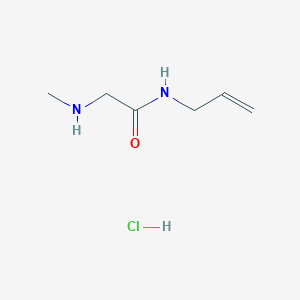

![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)

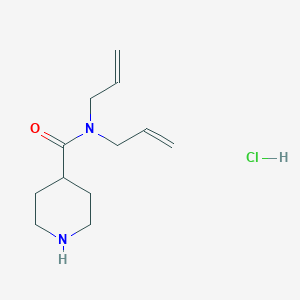

![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)

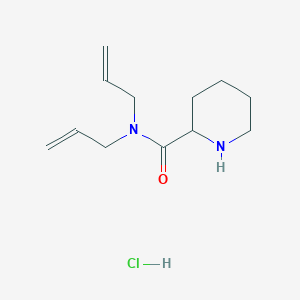

![N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424055.png)

![3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424056.png)

![3,7-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424057.png)